Cas no 2246427-01-8 (N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide)

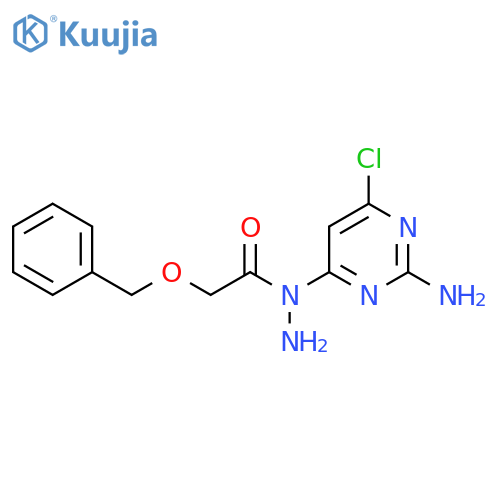

2246427-01-8 structure

商品名:N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide

N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide 化学的及び物理的性質

名前と識別子

-

- 2246427-01-8

- F94397

- N-(2-AMINO-6-CHLOROPYRIMIDIN-4-YL)-2-(BENZYLOXY)ACETOHYDRAZIDE

- N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide

-

- インチ: 1S/C13H14ClN5O2/c14-10-6-11(18-13(15)17-10)19(16)12(20)8-21-7-9-4-2-1-3-5-9/h1-6H,7-8,16H2,(H2,15,17,18)

- InChIKey: CRAIHGWGIXKPDT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=NC(N)=N1)N(C(COCC1C=CC=CC=1)=O)N

計算された属性

- せいみつぶんしりょう: 307.0836024g/mol

- どういたいしつりょう: 307.0836024g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 107Ų

N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB592354-500mg |

N-(2-Amino-6-chloropyrimidin-4-yl)-2-(benzyloxy)acetohydrazide; . |

2246427-01-8 | 500mg |

€1148.50 | 2024-07-24 | ||

| abcr | AB592354-100mg |

N-(2-Amino-6-chloropyrimidin-4-yl)-2-(benzyloxy)acetohydrazide; . |

2246427-01-8 | 100mg |

€520.80 | 2024-07-24 | ||

| abcr | AB592354-1g |

N-(2-Amino-6-chloropyrimidin-4-yl)-2-(benzyloxy)acetohydrazide; . |

2246427-01-8 | 1g |

€1619.20 | 2024-07-24 | ||

| abcr | AB592354-250mg |

N-(2-Amino-6-chloropyrimidin-4-yl)-2-(benzyloxy)acetohydrazide; . |

2246427-01-8 | 250mg |

€834.60 | 2024-07-24 |

N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

2246427-01-8 (N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2246427-01-8)

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/500mg/1g

価格 ($):309/495/681/959